3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C20H19FN4S and its molecular weight is 366.46. The purity is usually 95%.
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Preparation Methods
Synthetic Routes: The synthesis of 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole generally involves multi-step reactions. Typical starting materials include indole and triazole derivatives, which undergo nucleophilic substitution reactions, often followed by coupling reactions to introduce the fluorophenyl group and butylthio side chain.
Reaction Conditions: These synthetic processes often require controlled temperature conditions, the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial synthesis may employ more efficient catalytic processes and optimized reaction conditions to ensure scalability and cost-effectiveness. High-pressure reactors and continuous flow systems are commonly used in such large-scale productions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur-containing butylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions could target the triazole ring, potentially leading to ring opening under specific conditions.
Substitution: The fluorophenyl ring is a target for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidants like hydrogen peroxide, reductants such as lithium aluminium hydride, and nucleophiles for substitution reactions.
Major Products Formed: Major products depend on the specific reaction conditions, such as sulfoxide derivatives from oxidation and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications: The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules, studying reaction mechanisms, and developing new synthetic methods.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials, such as advanced polymers and coatings.
Mechanism of Action: The compound's biological activity is primarily due to its interaction with various molecular targets, including enzymes and receptors. The triazole ring and fluorophenyl group are particularly important in these interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
4-(4-fluorophenyl)-1H-1,2,3-triazole
3-(butylthio)-1H-indole
5-(4-fluorophenyl)-4H-1,2,4-triazole
Uniqueness: What sets 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole apart is the specific combination of the triazole and indole moieties along with the butylthio group. This unique structure offers a distinct set of properties and reactivity profiles, making it a valuable compound for research and application across various scientific fields.
Properties
IUPAC Name |
3-[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4S/c1-2-3-12-26-20-24-23-19(25(20)15-10-8-14(21)9-11-15)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNIKVKMDVSHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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